Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Overview
Description
“Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate” is a complex organic compound. It is a derivative of pyrrolopyridine, a heterocyclic compound that contains a pyrrole ring fused with a pyridine ring . The compound also contains two boronic ester groups, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps and the use of various reagents . For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . Attached to this core are two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups, which are boronic esters .Chemical Reactions Analysis
The compound’s boronic ester groups make it a potential candidate for Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to create carbon-carbon bonds, a key step in the synthesis of many complex organic molecules .Scientific Research Applications
Polymer Synthesis and Characterization
Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has been instrumental in synthesizing deeply colored polymers with applications in organic electronics. These polymers, synthesized using palladium-catalyzed polycondensation, exhibit high molecular weights and solubility in common organic solvents, making them suitable for various electronic applications (Welterlich, Charov, & Tieke, 2012).
Molecular Structure Analysis
The compound plays a significant role in the study of molecular structures and physicochemical properties. Research involving X-ray diffraction and density functional theory (DFT) has provided insights into the molecular structures, conformational analysis, molecular electrostatic potential, and frontier molecular orbitals of related compounds. These studies are crucial for understanding the chemical and physical properties of these compounds (Ye et al., 2021).
Fluorescence Quenching and Sensing
The compound has been used in the synthesis of water-soluble polymers exhibiting fluorescence quenching properties. This characteristic is essential for applications in protein sensing and quantification, as well as in the development of optical sensors and diagnostic tools (Wei, 2011).
Electrochemical Applications
Research also shows its use in electrochemical polymerization, leading to the creation of π-conjugated polymers with potential applications in electrochromic displays. These polymers exhibit unique optical and electrochemical properties due to their specific molecular structure and conjugation patterns (Welterlich, Neudörfl, & Tieke, 2015).
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of biologically active compounds .
Mode of Action
It’s known that compounds containing the 1,3,2-dioxaborolane group can undergo borylation reactions .
Biochemical Pathways
Similar compounds have been involved in suzuki-miyaura coupling reactions .
Result of Action
It’s known that similar compounds serve as important intermediates in the synthesis of various biologically active compounds .
Action Environment
It’s recommended to handle this compound under a chemical fume hood .
Properties
IUPAC Name |
tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36B2N2O6/c1-20(2,3)30-19(29)28-14-17(26-33-23(8,9)24(10,11)34-26)16-12-15(13-27-18(16)28)25-31-21(4,5)22(6,7)32-25/h12-14H,1-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUMXGFVYQHELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3B4OC(C(O4)(C)C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36B2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718239 | |
Record name | tert-Butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-54-4 | |
Record name | 1,1-Dimethylethyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942070-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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